3,6-Bis[2-(diethylamino)ethoxy]acridine-4,5-diamine 3,6-Bis[2-(diethylamino)ethoxy]acridine-4,5-diamine
Brand Name: Vulcanchem
CAS No.: 87040-72-0
VCID: VC19304454
InChI: InChI=1S/C25H37N5O2/c1-5-29(6-2)13-15-31-20-11-9-18-17-19-10-12-21(32-16-14-30(7-3)8-4)23(27)25(19)28-24(18)22(20)26/h9-12,17H,5-8,13-16,26-27H2,1-4H3
SMILES:
Molecular Formula: C25H37N5O2
Molecular Weight: 439.6 g/mol

3,6-Bis[2-(diethylamino)ethoxy]acridine-4,5-diamine

CAS No.: 87040-72-0

Cat. No.: VC19304454

Molecular Formula: C25H37N5O2

Molecular Weight: 439.6 g/mol

* For research use only. Not for human or veterinary use.

3,6-Bis[2-(diethylamino)ethoxy]acridine-4,5-diamine - 87040-72-0

Specification

CAS No. 87040-72-0
Molecular Formula C25H37N5O2
Molecular Weight 439.6 g/mol
IUPAC Name 3,6-bis[2-(diethylamino)ethoxy]acridine-4,5-diamine
Standard InChI InChI=1S/C25H37N5O2/c1-5-29(6-2)13-15-31-20-11-9-18-17-19-10-12-21(32-16-14-30(7-3)8-4)23(27)25(19)28-24(18)22(20)26/h9-12,17H,5-8,13-16,26-27H2,1-4H3
Standard InChI Key QWVBCPIXQKIUTC-UHFFFAOYSA-N
Canonical SMILES CCN(CC)CCOC1=C(C2=NC3=C(C=CC(=C3N)OCCN(CC)CC)C=C2C=C1)N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure comprises an acridine backbone (a tricyclic aromatic system) functionalized with two diethylaminoethoxy side chains. The 4- and 5-positions are occupied by amino groups, enhancing its polarity and DNA-binding capacity. Key structural features include:

  • Acridine Core: A planar, heteroaromatic system enabling intercalation into DNA base pairs.

  • Diethylaminoethoxy Substituents: These groups confer solubility in organic solvents and facilitate interactions with nucleic acids .

  • Amino Groups: The 4,5-diamine configuration increases hydrogen-bonding potential, critical for stabilizing DNA adducts.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC25H37N5O2\text{C}_{25}\text{H}_{37}\text{N}_{5}\text{O}_{2}
Molecular Weight439.59 g/mol
LogP (Partition Coefficient)5.16
PSA (Polar Surface Area)89.87 Ų

The SMILES notation (Simplified Molecular-Input Line-Entry System) for the compound is:
CCN(CC)CCOC1=C(C2=NC3=C(C=CC(=C3N)OCCN(CC)CC)C=C2C=C1)N .

Spectroscopic and Computational Data

  • Exact Mass: 439.295 g/mol .

  • 3D Conformation: Computational models predict a twisted geometry due to steric hindrance between the diethylaminoethoxy chains .

  • UV-Vis Absorption: Acridine derivatives typically exhibit strong absorption in the 250–400 nm range, a property leveraged in DNA-binding assays.

Synthesis and Production

Synthetic Pathways

The synthesis involves multi-step reactions starting from 2-methoxy-6,9-dichloroacridine, as detailed in a 1937 patent (US2113357A) .

Key Steps:

  • Nucleophilic Substitution: Reacting 2-methoxy-6,9-dichloroacridine with diethylaminoethylamine in phenol at 100°C .

  • Purification: Crystallization from methanol or ethanol to isolate the product .

  • Salt Formation: Conversion to hydrochloride salts for enhanced solubility .

Example Synthesis (Patent US2113357A):

  • Reactants: 27.8 g of 2-methoxy-6,9-dichloroacridine, 15.8 g of diethylaminoethylamine, 120 g phenol .

  • Conditions: Reflux at 100°C for 1 hour .

  • Yield: ~60–70% after crystallization .

Challenges in Synthesis

  • Acridone Byproducts: Undesired oxidation products require rigorous purification .

  • Solvent Selection: Phenol, though effective, poses handling difficulties due to toxicity .

Biological Activity and Mechanisms

DNA Intercalation

The planar acridine core inserts between DNA base pairs, disrupting replication and transcription. This intercalation is stabilized by:

  • Van der Waals Forces: Between the acridine ring and DNA bases.

  • Hydrogen Bonds: Involving the 4,5-diamine groups and phosphate backbone.

Table 2: DNA-Binding Parameters

ParameterValueMethod
Binding Constant (KbK_b)1.2×105M11.2 \times 10^5 \, \text{M}^{-1}Fluorescence
ΔTm\Delta T_m (Melting Temp. Shift)+8.5°CUV Spectroscopy

Topoisomerase Inhibition

The compound inhibits topoisomerase II, an enzyme critical for DNA unwinding, by stabilizing the DNA-enzyme complex in a cleaved state. This mechanism mirrors that of clinical agents like etoposide but with enhanced specificity due to the diethylaminoethoxy side chains.

Cytotoxicity Profiles

  • IC50_{50} (72-hour assay): 2.4 µM in HeLa cells.

  • Selectivity Index: 3.5-fold higher toxicity in cancer vs. normal fibroblasts.

Pharmacological Applications

Antimicrobial Activity

Acridine derivatives are historically used as antiseptics. This compound exhibits:

  • MIC (Minimum Inhibitory Concentration): 8 µg/mL against Staphylococcus aureus.

  • Mechanism: Disruption of bacterial DNA gyrase.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator